molecular formula C12H9N3OS B2947875 N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide CAS No. 2034338-79-7

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide

Cat. No.: B2947875
CAS No.: 2034338-79-7
M. Wt: 243.28
InChI Key: BKYMBBUNRFLYRK-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a nitrogen source and a 1,3-dipole, with the reaction being carried out under controlled temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is unique due to the presence of both the pyrazolo[1,5-a]pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYMBBUNRFLYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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